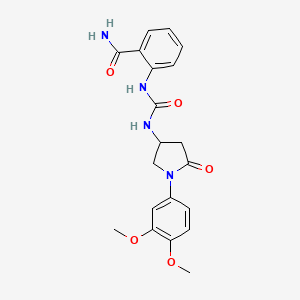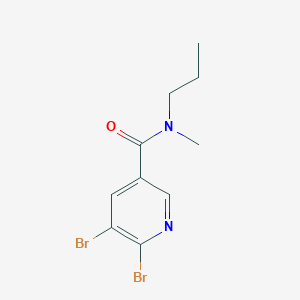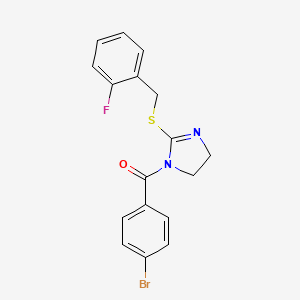
N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of similar compounds may involve the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis
The molecular structures of similar compounds are often stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .科学的研究の応用
Synthesis and Antibacterial Applications
Naphthalene derivatives have been synthesized and evaluated for their antibacterial properties. For example, a series of naphthalene-1,4-dione derivatives were synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. This suggests potential applications in developing new antibacterial agents (P. Ravichandiran et al., 2015).
Anticancer Research
Naphthalene derivatives have also been explored for their anticancer properties. A study on 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety evaluated their cytotoxic activity against various cancer cell lines. These compounds showed promising cytotoxic activity, highlighting their potential as anticancer agents (P. Ravichandiran et al., 2019).
Optical and Electronic Applications
Core-substituted naphthalene diimides have been synthesized and studied for their optical and electronic properties. These compounds exhibit significant bathochromic shifts in absorption and fluorescence quantum yields, making them suitable for applications in organic electronics and as fluorescent probes (C. Thalacker et al., 2006).
Molecular Docking and Drug Design
Naphthalene derivatives have been utilized in molecular docking studies to explore their binding affinity to drug targets. Such studies provide valuable insights into the potential therapeutic applications of these compounds and their mechanisms of action (Festus Chioma et al., 2018).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-amino-2-thiouracil with 2-naphthylamine to form the intermediate, which is then reacted with ethyl 2-bromoacetate to form the key intermediate. This intermediate is then reacted with 3,4-difluorobenzoyl chloride to form the final product.", "Starting Materials": [ "4-amino-2-thiouracil", "2-naphthylamine", "ethyl 2-bromoacetate", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 4-amino-2-thiouracil with 2-naphthylamine in ethanol to form the intermediate", "Step 2: Reaction of the intermediate with ethyl 2-bromoacetate in DMF to form the key intermediate", "Step 3: Reaction of the key intermediate with 3,4-difluorobenzoyl chloride in DMF to form the final product" ] } | |
CAS番号 |
888425-40-9 |
分子式 |
C23H17F2N5O3S |
分子量 |
481.48 |
IUPAC名 |
N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33) |
InChIキー |
IFGGIVYHHWBIHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide](/img/structure/B2666633.png)
![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde;hydrochloride](/img/structure/B2666634.png)
![1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2666635.png)
![(5R,8S)-10-((3',4'-dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2666640.png)
![4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine](/img/structure/B2666641.png)


![(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2666647.png)


